enniatin K1

Übersicht

Beschreibung

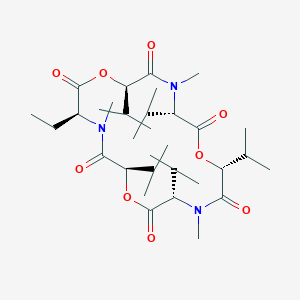

Enniatin K1 is a cyclodepsipeptide, a class of compounds characterized by alternating residues of amino acids and hydroxy acids. It is produced by certain species of the Fusarium fungus. Enniatins, including this compound, are known for their ionophoric properties, which allow them to transport ions across cell membranes. This compound has garnered interest due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Enniatin K1 is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The enzyme enniatin synthetase catalyzes the formation of the cyclodepsipeptide structure by linking N-methyl amino acids and hydroxy acids in an alternating sequence. The synthesis involves the activation of amino acids by adenylation, followed by thiolation and condensation reactions .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Fusarium species under controlled conditions. The fungus is grown in a nutrient-rich medium, and the this compound is extracted from the culture using organic solvents. The compound is then purified through chromatographic techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: Enniatin K1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can modify the carbonyl groups within the molecule.

Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of different enniatin analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted enniatin derivatives, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Ionophoric Properties

Enniatin K1 is primarily studied for its ionophoric properties. It facilitates the transport of cations across biological membranes, which can significantly influence cellular ion homeostasis. This characteristic makes it a valuable model compound for researchers investigating membrane transport mechanisms and ionophore behavior in biological systems.

Model Compound for Research

Due to its ability to form complexes with metal ions, this compound serves as a model compound in chemical research aimed at understanding ion transport dynamics. Its unique structure allows for specific interactions with cellular targets, making it an essential tool for studying ion channels and transporters.

Biological Applications

Cytotoxic Activity Against Cancer Cells

this compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its mechanism involves disrupting mitochondrial function and inducing apoptosis through interaction with the mitochondrial permeability transition pore. This property positions this compound as a potential candidate for anticancer drug development .

Antifungal and Antibacterial Properties

The compound exhibits significant antifungal and antibacterial activities, making it suitable for applications in agriculture and food preservation. Its effectiveness against pathogenic fungi and bacteria suggests potential uses in developing natural preservatives or treatments for infections .

Medical Applications

Potential Anticancer Drug Development

Research indicates that this compound could be utilized in developing novel anticancer therapies. Studies have shown that it can induce apoptosis in cancer cells, potentially overcoming resistance mechanisms associated with traditional chemotherapeutics. Its interactions with cellular pathways involved in cancer progression are under investigation to better understand its therapeutic potential .

Impact on Ion Homeostasis

this compound's ability to alter intracellular ion concentrations has implications for understanding various diseases linked to ion dysregulation. This aspect is particularly relevant in studies focusing on neurodegenerative diseases where calcium homeostasis is critical .

Industrial Applications

Agricultural Use

The antifungal properties of this compound make it a candidate for agricultural applications, particularly as a biopesticide or fungicide. Its effectiveness against crop pathogens could help reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .

Food Preservation

In the food industry, this compound's antimicrobial activity can be explored for preserving food products against spoilage and contamination by pathogenic microorganisms. This application aligns with increasing consumer demand for natural food preservatives .

Case Studies

Wirkmechanismus

Enniatin K1 exerts its effects primarily through its ionophoric properties. It forms complexes with metal ions, facilitating their transport across cell membranes. This disrupts ion gradients and affects cellular processes such as mitochondrial function and calcium homeostasis. The compound also interacts with the mitochondrial permeability transition pore, leading to changes in mitochondrial membrane potential and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Enniatin A: Another cyclodepsipeptide with similar ionophoric properties.

Enniatin B: Known for its potent cytotoxic activity.

Beauvericin: A structurally related compound with similar biological activities.

Uniqueness of Enniatin K1: this compound is unique due to its specific amino acid composition and the resulting biological activities. Its distinct structure allows for specific interactions with cellular targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3-ethyl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N3O9/c1-15-21-30(39)42-25(19(8)9)28(37)34(13)23(17(4)5)32(41)44-26(20(10)11)29(38)35(14)22(16(2)3)31(40)43-24(18(6)7)27(36)33(21)12/h16-26H,15H2,1-14H3/t21-,22-,23-,24+,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLNKVVWOKWVJB-LZNKSJHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017977 | |

| Record name | Enniatin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716318-00-2 | |

| Record name | Enniatin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.